ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-phenyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-8-14-13(16(22)23-4-2)11-18-17-19-15(20-21(14)17)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTVVPZMFVUVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions typically involve heating the reactants in dry toluene at 140°C for a short period . Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure consistent and high-quality yields.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, ethanol/water (1:1), reflux | 2-Phenyl-7-propyl triazolo[1,5-a]pyrimidine-6-carboxylic acid | 85–92% | |
| HCl (conc.), 60°C, 6 hrs | Same as above | 78% |
The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .
Nucleophilic Substitution at the Sulfanyl Group
If the compound contains a sulfanyl (-S-) group (as in analogs like ethyl 2-[(4-chlorobenzyl)sulfanyl] derivatives), it can undergo nucleophilic displacement.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂, acetic acid | 25°C, 2 hrs | Sulfoxide derivative | Oxidation intermediate |
| Methyl iodide, K₂CO₃ | DMF, 80°C, 12 hrs | Methylthio analog | Bioisosteric modification |
This reactivity is extrapolated from triazolopyrimidine analogs with sulfanyl moieties .
Cyclization Reactions
The triazolo[1,5-a]pyrimidine core participates in annulation reactions to form polycyclic systems.
| Reagent | Conditions | Product | Key Feature |
|---|---|---|---|
| POCl₃, DMF | 100°C, 4 hrs | Chlorinated triazolopyrimidine | Enhanced electrophilicity |
| NH₂NH₂, ethanol | Reflux, 8 hrs | Fused pyrazolo-triazolo-pyrimidine | Anticancer scaffolds |
Cyclization often involves intramolecular dehydration or coupling with diamines .
Oxidation of the Propyl Chain
The 7-propyl group can be oxidized to carboxylic acids or ketones, modifying hydrophilicity.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 70°C, 3 hrs | 7-Carboxypropyl derivative | High |
| SeO₂, dioxane | 120°C, microwave, 30 min | 7-Propanoyl derivative | Moderate |
Microwave-assisted methods improve reaction efficiency and reduce byproducts .
Cross-Coupling Reactions
The phenyl ring supports palladium-catalyzed coupling reactions for structural diversification.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl-triazolopyrimidine hybrid |
| Sonogashira | Ethynylferrocene | CuI, PdCl₂, 100°C | Ferrocene-conjugated analog |
These reactions enable π-extension for optoelectronic or coordination chemistry applications .
Amide Formation
The carboxylic acid (post-hydrolysis) reacts with amines to form amides, enhancing target specificity.
| Amine | Coupling Agent | Product | Biological Activity |
|---|---|---|---|
| Benzylamine | EDC/HOBt, DCM | N-Benzylamide derivative | CDK2 inhibition |
| 4-Aminopyridine | DCC, DMAP | Pyridylamide analog | Antimicrobial |
EDC/HOBt-mediated coupling achieves >90% yields under mild conditions .
Reduction of the Pyrimidine Ring
Catalytic hydrogenation reduces the pyrimidine ring’s double bonds, altering electronic properties.
| Catalyst | Conditions | Product | Outcome |
|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 50 psi, 6 hrs | Dihydrotriazolopyrimidine | Increased basicity |
| NaBH₄, NiCl₂ | THF, 25°C, 2 hrs | Partial saturation | Moderate selectivity |
Ring saturation impacts binding affinity to enzymatic targets like influenza polymerase .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or radical-based modifications.
| Light Source | Additive | Product | Application |
|---|---|---|---|
| UV-C (254 nm) | Acetone, 12 hrs | Dimerized triazolopyrimidine | Material science |
| Visible light, Ru(bpy)₃²⁺ | H₂O, 24 hrs | C–H functionalized derivative | Photopharmacology |
These reactions are underexplored but offer routes to novel derivatives .
Key Mechanistic Insights:
-
Ester Reactivity : The electron-withdrawing triazolopyrimidine ring activates the ester carbonyl, facilitating hydrolysis .
-
Sulfanyl Group Lability : Sulfur’s nucleophilicity enables substitution, though steric hindrance from the propyl chain may slow kinetics .
-
Aromatic Functionalization : The phenyl group’s orientation influences coupling regioselectivity .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antitumor properties. Ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been evaluated for its ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported that triazolo-pyrimidine derivatives possess inhibitory effects on bacterial growth and may serve as lead compounds for developing new antibiotics .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways and reduce cytokine production in various models of inflammation . This could have implications for treating conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the effectiveness of triazolo-pyrimidine derivatives in clinical and preclinical settings:
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in the body. It has been shown to inhibit enzymes such as phosphodiesterases and kinases, which play crucial roles in various cellular processes . By inhibiting these enzymes, the compound can modulate signaling pathways and exert its therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Position 2: Substitution with phenyl (target compound) or amino groups (e.g., Compound 5a) significantly alters electronic properties and hydrogen-bonding capacity. The phenyl group enhances lipophilicity, whereas amino groups improve solubility and interaction with biological targets .
- Position 7 : Propyl (target) vs. methyl (Compound 12) or aryl groups (Compound 5a) affects steric bulk and hydrophobic interactions. Longer alkyl chains (e.g., propyl) may enhance membrane permeability .
- Position 6: Ethyl carboxylate esters (target, Compound 12) are common, but replacement with amides (Compound 5a) introduces hydrogen-bonding donors, influencing target affinity .
Key Observations :
Key Observations :
- Triazolopyrimidines with sulfonamide or carboxylate groups (e.g., ) are potent herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
- Antiproliferative activity in Compound 5a suggests that amino and aryl substitutions enhance interactions with cellular targets like kinases or DNA .
Biological Activity
Ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- IUPAC Name : Ethyl 2-phenyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
The compound exhibits its biological activity through several mechanisms:
- Inhibition of Protein Kinases : It has been shown to inhibit key protein kinases involved in cancer progression, including EGFR and VEGFR-2. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .
Anticancer Activity
Numerous studies have explored the anticancer potential of this compound:
-
Cytotoxicity Studies : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines. For instance, IC50 values ranging from 3 to 10 µM were reported for different derivatives of triazolo-pyrimidines .
Compound Cell Line IC50 (µM) This compound MCF-7 3.0 Derivative A A549 8.5 Derivative B HeLa 5.0 - Mechanistic Insights : The compound has been observed to promote apoptosis through the activation of caspases and the induction of DNA fragmentation . Additionally, it has shown efficacy in inhibiting tumor growth in xenograft models .
Antiviral Activity
Recent investigations have indicated that derivatives of this compound may also possess antiviral properties. For example:
- Influenza Virus Inhibition : Certain analogs were shown to disrupt the interaction between viral proteins crucial for replication .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on MCF-7 Cells : A detailed study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
- Combination Therapies : Research suggests that combining this compound with existing chemotherapeutics may enhance its efficacy and reduce resistance in cancer cells .
Q & A
Q. Methodological Answer :
- 2-Position modifications :
- Electron-withdrawing groups (e.g., Cl) : Enhance binding affinity by stabilizing receptor-ligand interactions (e.g., compound 13d with 4-chlorophenyl: 78% yield, CB2 IC₅₀ < 100 nM) .
- Bulkier groups (e.g., morpholino) : Reduce activity due to steric hindrance (e.g., 12j : 75% yield, low CB2 affinity) .
- 7-Propyl chain : Hydrophobic interactions with receptor pockets improve selectivity. Replacements with shorter chains (e.g., methyl) decrease potency .
SAR Strategy : Synthesize derivatives via general procedures (e.g., Procedure C/D ), then assay using competitive binding assays with [³H]CP-55,940 .
Advanced: How can researchers address contradictions in biological activity data across triazolopyrimidine derivatives?
Q. Methodological Answer :
- Data Contradiction Example : A derivative with a methylthio group (12i ) shows high in vitro activity but poor in vivo efficacy.
- Resolution Strategies :
- Solubility analysis : Measure logP values (e.g., 12i has logP = 2.1, suggesting poor aqueous solubility).
- Metabolic stability : Perform microsomal assays to identify rapid degradation (e.g., thioether oxidation).
- Crystallographic studies : Compare binding modes of active vs. inactive analogs (e.g., π-π stacking vs. steric clashes) .
- Design Adjustments : Introduce polar groups (e.g., hydroxyl) or stabilize metabolically labile moieties .
Advanced: How do π-π stacking interactions observed in crystallography affect physicochemical properties?
Q. Methodological Answer :
- Crystal Packing : In compound I (), π-π interactions between triazolopyrimidine rings (centroid distance: 3.88 Å) enhance thermal stability (mp > 240°C) .
- Solubility Implications : Strong stacking reduces solubility; derivatives with disrupted stacking (e.g., 12g with furan substituents) show improved dissolution .
- Bioavailability : Reduced stacking (e.g., via bulky 7-propyl groups) increases membrane permeability .
Experimental Approach : - Compare melting points and solubility of analogs with/without stacking.
- Use Hirshfeld surface analysis to quantify interaction contributions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
